In Vitro Potency and Selectivity Advantage of Eliapixant Over Gefapixant
Eliapixant demonstrates a higher degree of selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer compared to the first-generation antagonist gefapixant. While gefapixant shows minimal discrimination (selectivity ratio of ~1.5× for P2X3 vs. P2X2/3), eliapixant exhibits a 13–20-fold selectivity window in vitro [1][2]. This selectivity is the primary pharmacological basis for the observed reduction in taste-related adverse events, which are mediated by P2X2/3 inhibition.
| Evidence Dimension | P2X3 vs. P2X2/3 in vitro selectivity |
|---|---|
| Target Compound Data | 13–20-fold selective for P2X3 over P2X2/3 |
| Comparator Or Baseline | Gefapixant: ~1.5× selective for P2X3 over P2X2/3 |
| Quantified Difference | Approximately 9–13× greater selectivity window for eliapixant |
| Conditions | Recombinant cell lines expressing human P2X3 or P2X2/3 receptors; patch-clamp electrophysiology |
Why This Matters
A wider selectivity window directly translates to a clinically meaningful reduction in taste-related side effects, enabling higher and potentially more efficacious dosing without compromising tolerability.
- [1] Davenport AJ, Neagoe I, Bräuer N, et al. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers. Sci Rep. 2021;11(1):19877. View Source
- [2] Yamamoto S, et al. Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis. Chest. 2024;166(5):1124-1140. View Source
